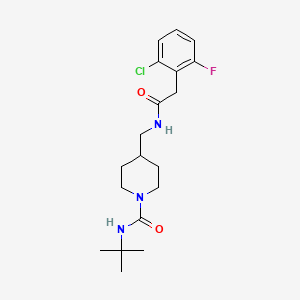

N-(tert-butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide

CAS No.: 1797296-02-6

Cat. No.: VC7709607

Molecular Formula: C19H27ClFN3O2

Molecular Weight: 383.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797296-02-6 |

|---|---|

| Molecular Formula | C19H27ClFN3O2 |

| Molecular Weight | 383.89 |

| IUPAC Name | N-tert-butyl-4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-18(26)24-9-7-13(8-10-24)12-22-17(25)11-14-15(20)5-4-6-16(14)21/h4-6,13H,7-12H2,1-3H3,(H,22,25)(H,23,26) |

| Standard InChI Key | QWZXTQRWHWGCFD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

N-(tert-Butyl)-4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxamide possesses the molecular formula C₁₉H₂₇ClFN₃O₂ and a molecular weight of 383.89 g/mol. The IUPAC name delineates its structure: a piperidine ring substituted at the 1-position with a tert-butyl carboxamide group and at the 4-position with a methylene-linked acetamido moiety bearing a 2-chloro-6-fluorophenyl aromatic system.

Key Structural Elements:

-

Piperidine Core: A six-membered heterocyclic amine providing conformational flexibility and potential hydrogen-bonding interactions.

-

tert-Butyl Carboxamide (N-(tert-butyl)carbamoyl): Enhances lipophilicity and metabolic stability through steric shielding of the carboxamide group.

-

2-(2-Chloro-6-fluorophenyl)acetamido-Methyl Side Chain: Introduces halogenated aromaticity, likely influencing target binding through π-π interactions and dipole effects.

The SMILES notation (CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F) and InChIKey (QWZXTQRWHWGCFD-UHFFFAOYSA-N) further validate connectivity, enabling precise computational modeling.

Synthetic Pathways and Reaction Optimization

Yield and Purification

Reported yields for analogous piperidine derivatives range from 60–95%, depending on purification methods (e.g., column chromatography, recrystallization) . The tert-butyl group’s steric bulk may complicate crystallization, necessitating optimized solvent systems (e.g., aqueous ethanol) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Although solubility data for this specific compound are unavailable, structural analogs with tert-butyl carboxamides exhibit:

-

Log P Values: ~1.36–2.72, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: Typically <3.29 mg/mL, necessitating formulation aids for in vivo studies .

The tert-butyl group strategically balances hydrophobicity and solubility by reducing crystal lattice energy while preventing excessive membrane partitioning.

Metabolic Stability and CYP Interactions

Preliminary predictions (based on similar compounds) suggest:

-

CYP1A2 Inhibition: Possible due to aromatic halogenation, requiring further validation .

-

GI Absorption: High (>80% predicted), favoring oral administration .

-

P-glycoprotein Substrate: Unlikely, reducing efflux-related resistance risks .

Research Gaps and Future Directions

Unanswered Questions

-

Target Identification: High-throughput screening is needed to elucidate primary targets.

-

In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

-

Toxicological Profile: Acute and chronic toxicity studies are absent.

Recommended Studies

-

Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents to pinpoint critical pharmacophores.

-

Crystallographic Analysis: Determine 3D binding modes via X-ray diffraction.

-

Preclinical Trials: Evaluate efficacy in disease models (e.g., cancer, neurodegenerative disorders).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume